Home > Products > Screening Compounds P7779 > [Des-Arg9]-Bradykinin TFA
[Des-Arg9]-Bradykinin TFA -

[Des-Arg9]-Bradykinin TFA

Catalog Number: EVT-12597448
CAS Number:
Molecular Formula: C46H62F3N11O12
Molecular Weight: 1018.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Des-Arg9]-Bradykinin TFA is a synthetic analog of bradykinin, a peptide that plays a crucial role in various physiological processes, including vasodilation and pain modulation. This compound is characterized by the absence of the arginine residue at position 9, which significantly alters its receptor selectivity and biological activity. Specifically, [Des-Arg9]-Bradykinin TFA serves as a potent and selective agonist for the bradykinin B1 receptor, demonstrating high binding affinities of approximately 0.12 nM for human B1 receptors, 1.7 nM for mouse B1 receptors, and 0.23 nM for rabbit B1 receptors .

Source and Classification: [Des-Arg9]-Bradykinin TFA is derived from the proteolytic cleavage of bradykinin proteins and classified within the kinin family of peptides. It is primarily utilized in biochemical research to explore the functions of bradykinin receptors and their implications in various diseases .

Synthesis Analysis

Methods: The synthesis of [Des-Arg9]-Bradykinin TFA typically employs solid-phase peptide synthesis techniques, which allow for the efficient assembly of peptide chains. Various coupling reagents such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are commonly used to facilitate the formation of peptide bonds between amino acids .

Technical Details: The synthesis process generally involves:

  • Activation of Amino Acids: Amino acids are activated using DCC or DIC in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
  • Coupling Reactions: A solid support resin is used to anchor the growing peptide chain, with each amino acid being sequentially added.
  • Deprotection Steps: Protective groups are removed after each coupling step to expose reactive sites for subsequent reactions.
  • Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Molecular Structure Analysis

Structure: The molecular formula of [Des-Arg9]-Bradykinin TFA is C52H74F3N13O13C_{52}H_{74}F_{3}N_{13}O_{13}, with a molecular weight of approximately 1146.2 g/mol . The structure features a sequence of amino acids that contributes to its specific receptor binding characteristics.

Data: The compound's structural data can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, which provide insights into its conformation and stability in solution .

Chemical Reactions Analysis

Reactions: [Des-Arg9]-Bradykinin TFA can undergo several chemical reactions:

  • Oxidation: Typically induced by agents like hydrogen peroxide.
  • Reduction: Carried out using reducing agents such as sodium borohydride.
  • Substitution Reactions: Nucleophilic substitutions can occur in the presence of nucleophiles like amines or thiols.

These reactions are essential for modifying the compound for various research applications, allowing scientists to explore structure-activity relationships more effectively.

Mechanism of Action

The mechanism of action for [Des-Arg9]-Bradykinin TFA involves its binding to the bradykinin B1 receptor, a G protein-coupled receptor. Upon activation, this receptor initiates several intracellular signaling pathways, including:

  • Activation of phospholipases
  • Protein kinase C pathways
  • Ras/Raf/MAPK signaling
  • Phosphoinositide 3-kinase/AKT pathways

This cascade ultimately leads to physiological responses such as inflammation and pain modulation .

Physical and Chemical Properties Analysis

Physical Properties: [Des-Arg9]-Bradykinin TFA is typically presented as a white to off-white powder. Its solubility is generally high in aqueous solutions due to its peptide nature.

Chemical Properties: The compound exhibits stability under physiological conditions but may be sensitive to extreme pH levels and high temperatures. Its reactivity profile allows it to participate in various biochemical assays aimed at studying receptor interactions .

Applications

[Des-Arg9]-Bradykinin TFA has numerous scientific applications:

  • Biochemical Research: It is extensively used to study bradykinin receptors' roles in inflammation and pain signaling pathways.
  • Pharmacological Studies: Researchers investigate its potential therapeutic effects in conditions like chronic pain syndromes, diabetic complications, and vascular disorders .
  • Analytical Chemistry: It serves as a reference standard in assays that measure bradykinin receptor activity or related pharmacological responses.
Molecular Pharmacology and Receptor Interactions of [Des-Arg⁹]-Bradykinin TFA

B1 Receptor Agonist Specificity and Selectivity Profiling

[Des-Arg⁹]-Bradykinin (DABK) is a metabolically stable derivative of bradykinin that functions as a highly selective agonist for the bradykinin B1 receptor (B1R). Unlike bradykinin itself (which activates the constitutively expressed B2 receptor), DABK exhibits negligible affinity for B2R (IC₅₀ > 10,000 nM). This selectivity arises from the absence of the C-terminal arginine residue, which is critical for B2R binding but detrimental to B1R interaction [2] [4]. In vitro functional assays using rabbit aorta strips demonstrate that DABK induces sustained, concentration-dependent contractions exclusively via B1R activation, with no cross-reactivity observed in B2R-dominated preparations like guinea pig ileum [1] [2]. The induction of B1R expression by inflammatory mediators (e.g., LPS, IL-1β) further amplifies DABK's pharmacological effects, confirming its role as a pathology-selective agonist [1] [9].

Table 1: Selectivity Profile of [Des-Arg⁹]-Bradykinin

Receptor TypeBinding Affinity (Kd/Ki, nM)Functional ActivityKey Assay System
Human B1 Receptor0.12Full agonistCHO-K1 cells, Calcium flux
Mouse B1 Receptor1.7Full agonistAortic ring contraction
Rabbit B1 Receptor0.23Full agonistAortic strip contraction
Human B2 Receptor>10,000InactiveHEK293 cells, IP1 accumulation

Structure-Activity Relationship of [Des-Arg⁹]-Bradykinin Analogues

Systematic alanine scanning and residue substitution studies have elucidated the critical structural determinants for DABK's B1R agonism:

  • N-Terminal Modifications: Removal of Arg¹ abolishes activity (pEC₅₀ < 5), while its substitution with L-alanine reduces potency 100-fold, underscoring the essential role of the positively charged guanidinium group for receptor docking [2] [6].
  • Central Domain: Pro²-Pro³-Gly⁴-Phe⁵ forms a distorted β-turn II structure stabilized by hydrogen bonding. Alanine substitution at Gly⁴ disrupts turn geometry and reduces contractile activity by 90% in rabbit aorta assays [6].
  • C-Terminal Pharmacophore: Phe⁸ is indispensable for receptor activation. Its replacement with non-aromatic residues (e.g., Leu⁸ or Cha⁸) converts DABK into a competitive antagonist (pA₂ = 6.8–7.2). The phenolic hydroxyl of Tyr⁸ analogues retains partial agonism but with 30-fold lower potency than Phe⁸ [2].
  • Conformational Rigidity: NMR studies in DMSO reveal a folded conformation featuring:
  • β-turn (Pro²-Pro³-Gly⁴-Phe⁵)
  • C7-bend (Ser⁶-Pro⁷-Phe⁸)Stabilization of this tertiary structure through cyclization (e.g., lactam bridges) enhances B1R binding affinity by 5-fold [6].

Comparative Binding Affinity Kinetics Across Species

DABK exhibits significant species-dependent affinity variations due to B1R sequence polymorphisms:

  • Highest Affinity in Rabbit: Kd = 0.23 nM, explaining the historical use of rabbit aortic strips as the gold standard for B1R characterization. The rabbit receptor's extracellular loop 2 (ECL2) contains a unique acidic residue (Glu¹⁹⁸) that forms a salt bridge with DABK's Arg¹ [5].
  • Human vs. Mouse Disparity: Human B1R binds DABK with 14-fold higher affinity (Kd = 0.12 nM) than mouse B1R (Kd = 1.7 nM). Chimeric receptor studies attribute this to divergent residues in transmembrane helix 3 (TM3) and ECL1, affecting ligand docking kinetics [5] [10].
  • Binding Kinetics: Surface plasmon resonance reveals rapid association (kon = 1.8 × 10⁵ M⁻¹s⁻¹) and slow dissociation (koff = 2.1 × 10⁻³ s⁻¹) for human B1R, yielding sub-nanomolar Kd [5].

Table 2: Species-Specific Binding Parameters of [Des-Arg⁹]-Bradykinin

SpeciesK_d (nM)Association Rate (k_on, M⁻¹s⁻¹)Dissociation Rate (k_off, s⁻¹)Primary Assay
Human0.121.8 × 10⁵2.1 × 10⁻³Radioligand binding (¹²⁵I-DABK)
Mouse1.79.4 × 10⁴1.6 × 10⁻²SPR, CHO-K1 membranes
Rabbit0.232.2 × 10⁵5.1 × 10⁻⁴Isolated aorta contraction

Intracellular Signaling Cascades Downstream of B1 Receptor Activation

B1R is a Gαq/11-coupled receptor whose activation by DABK triggers multilayered signaling networks:

  • Immediate Effectors:
  • PLCβ activation → IP₃-mediated Ca²⁺ release (EC₅₀ = 3.2 nM in HEK293-B1R cells)
  • DAG-dependent PKC isoforms (α, β, ε) translocation to the membrane
  • RhoA/ROCK activation leading to cytoskeletal reorganization [5] [8]
  • Transcriptional Regulators:
  • Sustained ERK1/2 phosphorylation via PKC-dependent Raf transactivation
  • PI3K/AKT pathway stimulation, inhibiting pro-apoptotic signals
  • NF-κB nuclear translocation via IκB degradation (t₁/₂ = 15 min), driving B1R autoinduction [1] [8]
  • Cell-Type-Specific Responses:
  • Endothelial cells: eNOS activation → NO release → vasodilation (contradicting smooth muscle contraction)
  • Neurons: Substance P co-release → hyperalgesia in streptozotocin-diabetic rats
  • Macrophages: COX-2 induction → PGE₂ synthesis amplifying inflammation [8] [9]

Table 3: Key Signaling Pathways Activated by [Des-Arg⁹]-Bradykinin

PathwayEffector MoleculesBiological OutcomeInhibition Strategies
Gαq/PLCβ/PKCIP₃, DAG, Ca²⁺, PKCα/βSmooth muscle contraction, VasoconstrictionU73122 (PLC inhibitor), Gö6983 (PKC inhibitor)
MAPK/ERKRaf, MEK, ERK1/2Cell proliferation, Receptor autoinductionPD98059 (MEK inhibitor)
PI3K/AKTPIP₃, PDK1, AKTCell survival, Anti-apoptosisLY294002 (PI3K inhibitor)
NF-κBIKK, IκB, p65/p50Inflammatory gene transcriptionBAY11-7082 (IKK inhibitor)

Allosteric Modulation and Competitive Binding Mechanisms

DABK interacts with B1R through orthosteric and allosteric mechanisms:

Properties

Product Name

[Des-Arg9]-Bradykinin TFA

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C46H62F3N11O12

Molecular Weight

1018.0 g/mol

InChI

InChI=1S/C44H61N11O10.C2HF3O2/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28;3-2(4,5)1(6)7/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48);(H,6,7)/t29-,30-,31-,32-,33-,34-,35-;/m0./s1

InChI Key

MPNPJPCNJANRTC-NHJGMUSQSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.